

potential off-target effects of AMG-076

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG-076 free base

Cat. No.: B1664856

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AMG-076 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AMG-076.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AMG-076?

AMG-076 is an orally bioavailable and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] Its primary mechanism involves blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This antagonism has been shown to reduce body weight gain, decrease food intake, and increase energy expenditure in preclinical animal models.[2][3] The effects of AMG-076 are MCHR1-dependent, as they are not observed in MCHR1 knockout mice.

Q2: How selective is AMG-076 for MCHR1?

AMG-076 demonstrates high selectivity for MCHR1. In a screening panel against various G-protein coupled receptors (GPCRs), transporters, and ion channels, AMG-076 showed an IC50 greater than 2000 nmol/L for 63 of the 64 targets screened. The only notable exception was a weak affinity for the serotonin 5HT2C receptor.

Q3: What are the known potential off-target interactions of AMG-076?

The primary known potential off-target interaction for AMG-076 is with the serotonin 5HT2C receptor. However, its affinity for 5HT2C is more than 1000-fold lower than its affinity for MCHR1. This suggests that at therapeutic concentrations aimed at MCHR1, significant engagement of the 5HT2C receptor is unlikely.

Q4: What were the findings from the clinical trials for AMG-076?

Phase 1 human safety and tolerability trials for AMG-076 began in 2004. However, these trials were discontinued. There is limited publicly available information detailing the specific reasons for the discontinuation of the clinical trials.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Phenotypes in Animal Studies

Symptom: Observation of unexpected behavioral changes in animal models treated with AMG-076, such as altered anxiety levels or feeding behavior inconsistent with MCHR1 antagonism alone.

Potential Cause: While AMG-076 is highly selective for MCHR1, the weak interaction with the 5HT2C receptor could be a contributing factor at very high doses. The 5HT2C receptor is known to be involved in the regulation of mood, appetite, and other behaviors.

Troubleshooting Steps:

- **Dose-Response Analysis:** Conduct a thorough dose-response study to determine if the unexpected behaviors are observed only at the highest doses.
- **Comparative Pharmacology:** Include a selective 5HT2C receptor antagonist as a control compound in your experiments to see if it produces similar behavioral effects.
- **MCHR1 Knockout Model:** If available, test AMG-076 in an MCHR1 knockout animal model. Any behavioral effects observed in these animals would strongly suggest an off-target mechanism.

Issue 2: Lack of Efficacy on Metabolic Endpoints

Symptom: Failure to observe the expected reduction in body weight, food intake, or improvements in glucose tolerance after administration of AMG-076.

Potential Cause: The effects of AMG-076 are strictly dependent on the presence and function of MCHR1. Lack of efficacy could be due to experimental model specifics or compound administration issues.

Troubleshooting Steps:

- **Confirm Target Expression:** Verify the expression of MCHR1 in the specific tissues and cell types relevant to your experimental model.
- **Pharmacokinetic Analysis:** Ensure that AMG-076 is being administered at a dose and frequency that achieves adequate exposure in the target tissue.
- **Control for On-Target Effect:** Use an MCHR1 knockout model as a negative control. The absence of an effect in the wild-type animals, in contrast to published data, would point towards issues with the experimental setup rather than the compound's mechanism of action.

Quantitative Data Summary

Parameter	MCHR1	5HT2C	Other Screened Targets (63)
Binding Affinity (Ki)	0.6 ± 0.10 nM	1120 ± 59 nM	>2000 nM
Functional Antagonism (IC50)	1.2 ± 0.26 nmol/L	>2000 nmol/L	>2000 nmol/L

Key Experimental Protocols

1. Radioligand Displacement Assay (for Binding Affinity):

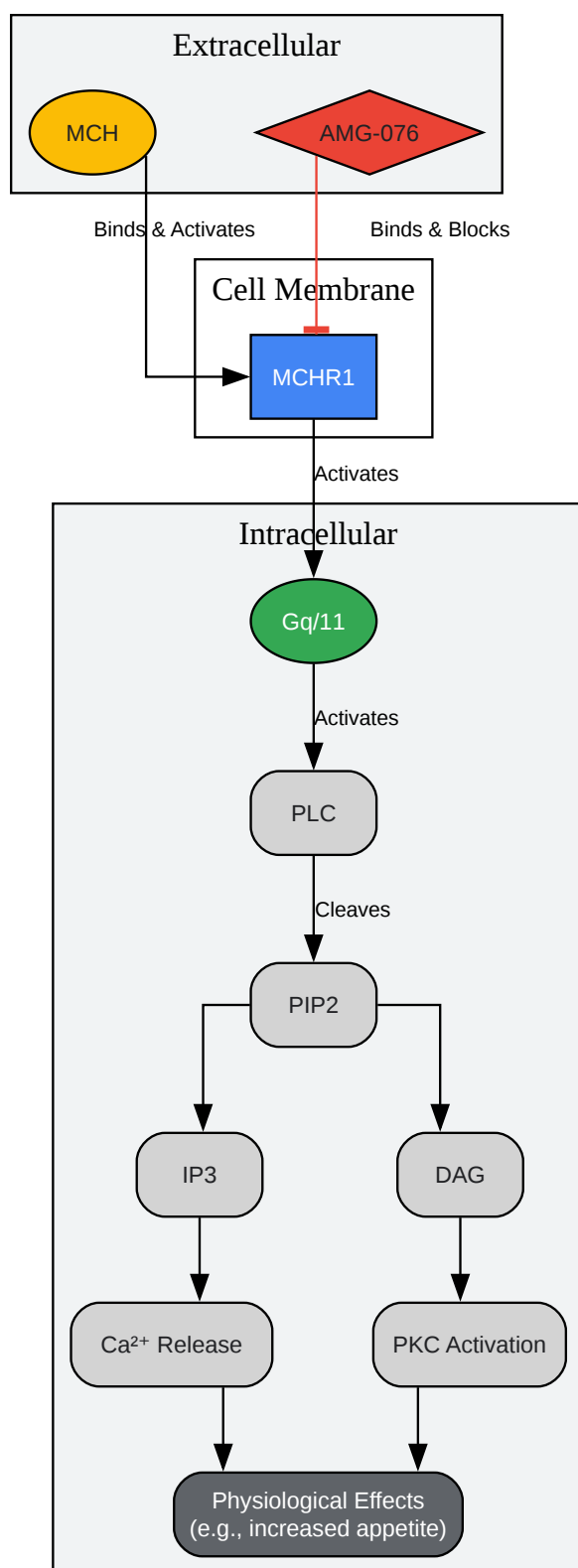
- **Objective:** To determine the binding affinity (Ki) of AMG-076 for MCHR1 and other receptors.
- **Methodology:**
 - Prepare cell membranes expressing the target receptor (e.g., HEK293-MCHR1 cells).

- Incubate the membranes with a radiolabeled ligand that specifically binds to the receptor (e.g., [125I]-MCH for MCHR1).
- Add increasing concentrations of unlabeled AMG-076 to compete with the radiolabeled ligand for binding to the receptor.
- After reaching equilibrium, separate the bound from the unbound radioligand.
- Measure the amount of bound radioactivity.
- The concentration of AMG-076 that inhibits 50% of the specific binding of the radioligand is the IC₅₀. This can be converted to a K_i value using the Cheng-Prusoff equation.

2. Ca²⁺ Mobilization Assay (for Functional Antagonism):

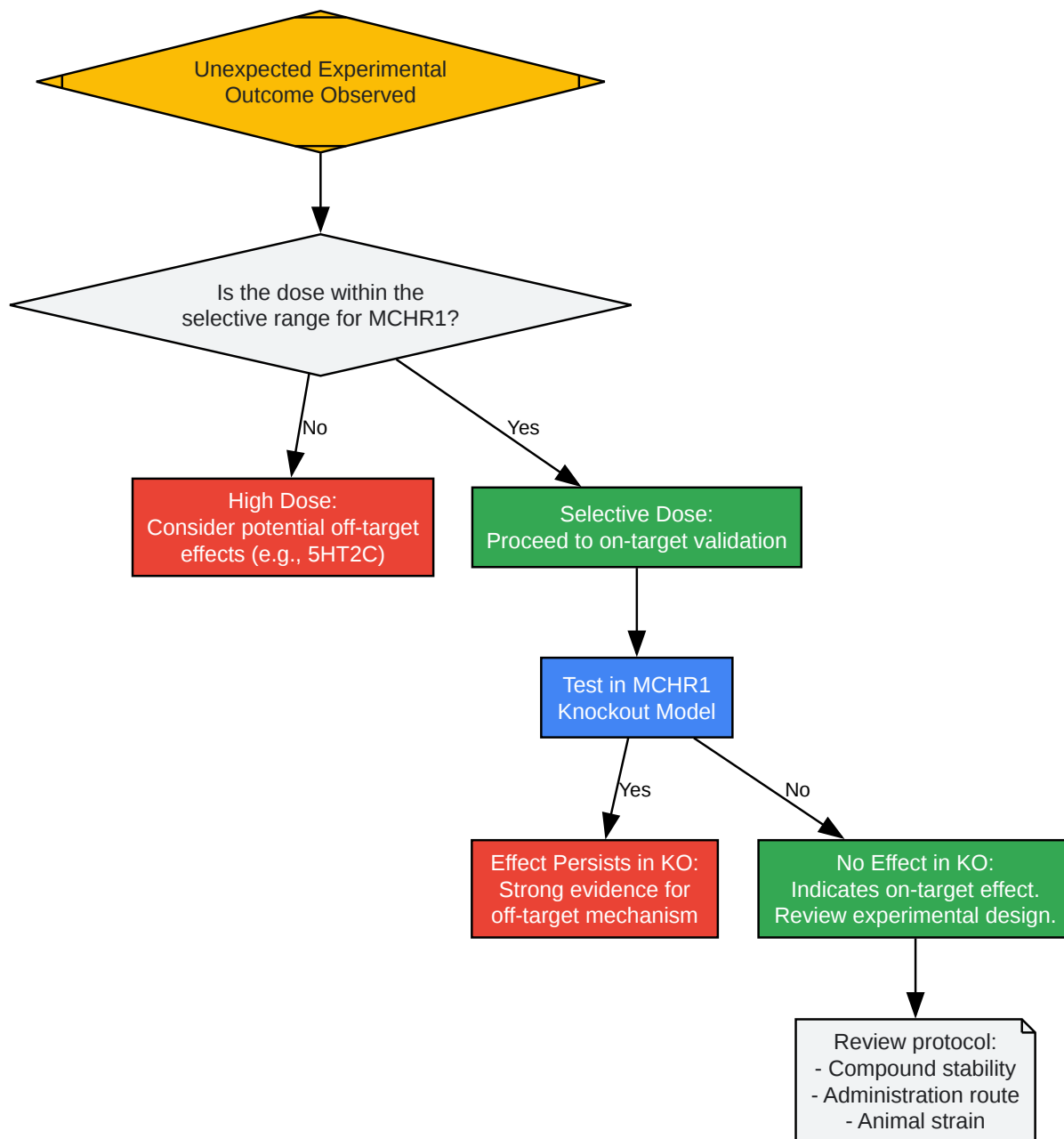
- Objective: To measure the functional antagonism (IC₅₀) of AMG-076 at MCHR1.
- Methodology:
 - Use a cell line that expresses MCHR1 and is loaded with a calcium-sensitive fluorescent dye (e.g., HEK293-MCHR1 cells).
 - Pre-incubate the cells with varying concentrations of AMG-076.
 - Stimulate the cells with the MCH agonist to induce an increase in intracellular calcium.
 - Measure the resulting fluorescence signal, which is proportional to the intracellular calcium concentration.
 - The concentration of AMG-076 that inhibits 50% of the MCH-induced calcium mobilization is the IC₅₀ for functional antagonism.

Visualizations



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Caption: MCHR1 signaling pathway and the antagonistic action of AMG-076.



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Caption: Troubleshooting workflow for unexpected results with AMG-076.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [potential off-target effects of AMG-076]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664856#potential-off-target-effects-of-amg-076]

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